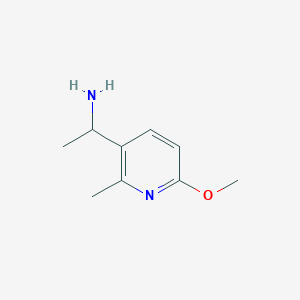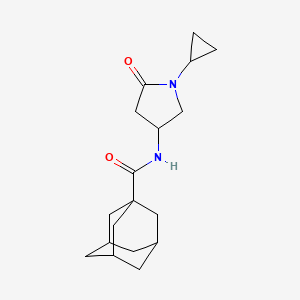![molecular formula C19H22N6O2S B2491069 N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941956-45-2](/img/structure/B2491069.png)
N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a cyclohexyl group, a methoxyphenyl group, a triazolopyrimidine group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic structure, the methoxyphenyl group would contribute an aromatic ring, the triazolopyrimidine group would add a heterocyclic component, and the acetamide group would introduce a carbonyl and an amine .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo a variety of chemical reactions. For example, 1,2,4-triazoles can participate in reactions through hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its various functional groups. For instance, the presence of the methoxyphenyl and triazolopyrimidine groups could potentially increase the compound’s lipophilicity, which could impact its solubility and permeability .Applications De Recherche Scientifique
Drug Discovery
1,2,3-triazoles have garnered significant attention in drug discovery due to their unique properties. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs . The compound may have potential as a novel drug candidate, and further studies are warranted to explore its pharmacological properties.
Click Chemistry
The 1,2,3-triazole motif is widely used in click chemistry, a powerful synthetic approach for creating complex molecules. Click reactions are efficient, modular, and bioorthogonal, making them valuable for drug development, bioconjugation, and materials science. Researchers often employ 1,2,3-triazoles as key building blocks in click reactions .
Organic Synthesis
1,2,3-triazoles serve as versatile intermediates in organic synthesis. They participate in diverse transformations, such as cycloadditions, cyclizations, and functional group modifications. Researchers have developed various synthetic methodologies for constructing 1,2,3-triazoles, including copper-catalyzed azide-alkyne cycloadditions (CuAAC) and organocatalytic approaches .
Supramolecular Chemistry
Supramolecular chemistry involves the design and study of non-covalent interactions between molecules. 1,2,3-triazoles play a crucial role in creating supramolecular assemblies, such as host-guest complexes, molecular recognition, and self-assembly. Their unique electronic properties contribute to their utility in this field .
Chemical Biology
Researchers use 1,2,3-triazoles as bioorthogonal handles for labeling biomolecules (e.g., proteins, nucleic acids) in living systems. These bioconjugation strategies enable selective tagging and visualization of specific cellular components. The compound’s thioacetamide moiety could potentially be exploited for such applications .
Materials Science
1,2,3-triazoles find applications in materials science, including the design of functional polymers, coordination complexes, and luminescent materials. Their incorporation into polymer backbones enhances material properties, such as solubility, stability, and conductivity .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-15-9-5-8-14(10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-6-3-2-4-7-13/h5,8-10,12-13H,2-4,6-7,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJETYXBXXMPJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)
![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)




![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)
